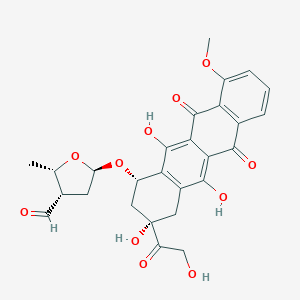
7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone, also known as AD-32, is a synthetic derivative of the anthracycline antibiotic, doxorubicin. It has been found to possess potent anticancer properties and has been the subject of extensive scientific research in recent years.
Mechanism Of Action
The mechanism of action of 7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone involves the inhibition of topoisomerase II, an enzyme that is essential for DNA replication in cancer cells. This inhibition leads to the accumulation of DNA damage and ultimately results in cancer cell death.
Biochemical And Physiological Effects
7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which tumors develop a blood supply. Additionally, 7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone has been found to modulate the immune system, enhancing the body's ability to fight cancer cells.
Advantages And Limitations For Lab Experiments
7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone has several advantages for laboratory experiments. It is highly potent and effective against a wide range of cancer types. Additionally, it has been shown to be effective against cancer cells that have become resistant to other chemotherapy agents. However, 7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone also has some limitations. It is highly toxic and can cause significant side effects, which can limit its use in laboratory experiments.
Future Directions
There are several potential future directions for research on 7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone. One area of interest is the development of combination therapies that include 7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone with other chemotherapy agents. Another area of interest is the development of targeted delivery systems that can deliver 7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone directly to cancer cells, reducing its toxicity to healthy cells. Additionally, research is ongoing to identify biomarkers that can predict which patients will respond best to 7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone treatment.
In conclusion, 7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone is a synthetic derivative of doxorubicin that has potent anticancer properties. Its mechanism of action involves the inhibition of topoisomerase II, leading to cancer cell death. 7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone has been extensively studied in vitro and in vivo and has shown promise in the treatment of a wide range of cancer types. Future research directions include the development of combination therapies and targeted delivery systems, as well as the identification of biomarkers to predict treatment response.
Synthesis Methods
The synthesis of 7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone involves the modification of the doxorubicin molecule through the addition of a pentafuranosyl group at the 7th position. This modification enhances the molecule's ability to target cancer cells and increases its potency.
Scientific Research Applications
7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone has been extensively studied in vitro and in vivo for its anticancer properties. It has been found to be effective against a wide range of cancer types, including breast, lung, colon, and prostate cancer. Studies have also shown that 7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone is effective against cancer cells that have become resistant to other chemotherapy agents.
properties
CAS RN |
100349-06-2 |
|---|---|
Product Name |
7-O-(2,3,5-Trideoxy-3-C-formylpentafuranosyl)adriamycinone |
Molecular Formula |
C27H26O11 |
Molecular Weight |
526.5 g/mol |
IUPAC Name |
(2S,3S,5S)-2-methyl-5-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxolane-3-carbaldehyde |
InChI |
InChI=1S/C27H26O11/c1-11-12(9-28)6-18(37-11)38-16-8-27(35,17(30)10-29)7-14-20(16)26(34)22-21(24(14)32)23(31)13-4-3-5-15(36-2)19(13)25(22)33/h3-5,9,11-12,16,18,29,32,34-35H,6-8,10H2,1-2H3/t11-,12+,16-,18-,27-/m0/s1 |
InChI Key |
JKZAEYKWDZYMJV-BMFNZSJVSA-N |
Isomeric SMILES |
C[C@H]1[C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)C=O |
SMILES |
CC1C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)C=O |
Canonical SMILES |
CC1C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)C=O |
Other CAS RN |
100349-06-2 |
synonyms |
7-O-(2,3,5-trideoxy-3-C-formyl-alpha-L-threo-pentafuranosyl)doxomycinone 7-O-(2,3,5-trideoxy-3-C-formylpentafuranosyl)adriamycinone 7-TFPA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Azane;[(2R)-3-[2-(hexadecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12973.png)
![[1,3]Thiazolo[3,2-a]benzimidazol-6-ol](/img/structure/B12975.png)
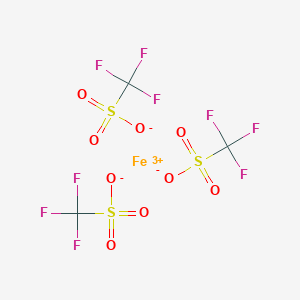
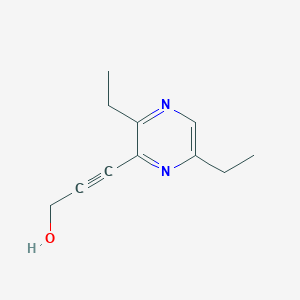
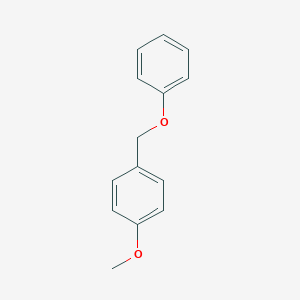
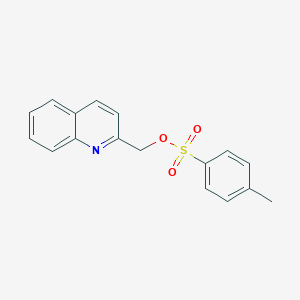
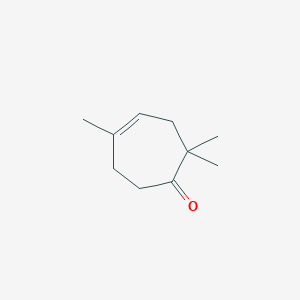
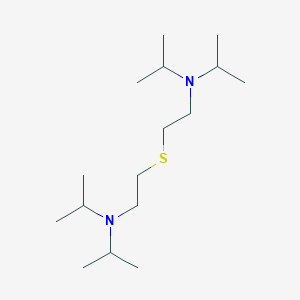
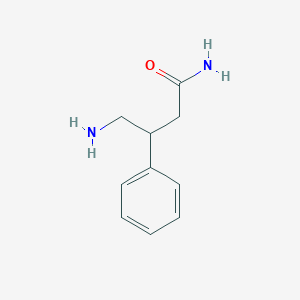
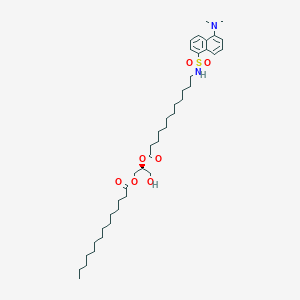
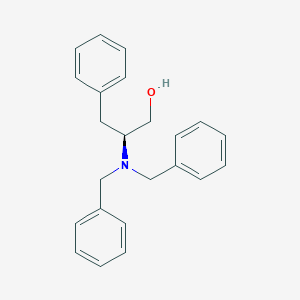
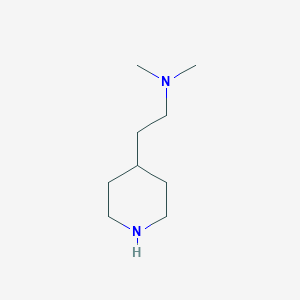
![4-Norcaren-2-one, 1,3,5-tri-tert-butyl-3-[(1,3,5-tri-tert-butyl-4-oxo-2,5-cyclohexadien-1-yl)methyl]-](/img/structure/B13003.png)